molecular formula C12H19N B3100528 N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine CAS No. 137069-28-4

N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine

Cat. No.: B3100528
CAS No.: 137069-28-4
M. Wt: 177.29 g/mol
InChI Key: PUXGNVRZDBHNCU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine (CAS: 696655-62-6) is a secondary amine featuring a 4-isopropylphenyl group attached to an ethyl chain, with a methyl group substituting one hydrogen on the amine nitrogen. Its molecular formula is C₁₃H₂₁N, and the InChIKey is NQZBUYPGHZTWIR-UHFFFAOYSA-N . The compound is structurally characterized by:

  • A para-substituted isopropyl group on the aromatic ring, contributing to lipophilicity and steric effects.
  • A flexible ethyl linker between the aromatic ring and the amine group, influencing conformational dynamics.
  • A methyl group on the amine, reducing basicity compared to primary amines.

Potential applications include use as a building block in drug discovery or agrochemicals due to its amine functionality and aromatic stability.

Properties

IUPAC Name

N-methyl-2-(4-propan-2-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)12-6-4-11(5-7-12)8-9-13-3/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXGNVRZDBHNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine typically involves the alkylation of N-methylamine with 4-isopropylphenylethyl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine serves as a building block in organic synthesis. It is crucial in the preparation of complex molecules due to its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. For instance:

  • Oxidation : Forms amine oxides using agents like potassium permanganate.
  • Reduction : Yields primary or secondary amines when treated with lithium aluminum hydride.
  • Substitution : Can react with alkyl halides to produce substituted amines.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. Its ability to act as a ligand allows researchers to investigate various biochemical pathways and mechanisms of action in cellular systems. The compound can function as both an agonist and antagonist depending on the target receptor involved.

Medicine

The potential therapeutic properties of this compound are under investigation, particularly in the synthesis of pharmaceutical compounds. Its structure may confer unique pharmacological effects, making it a candidate for drug development targeting specific diseases.

Industry

This compound is also utilized in the production of specialty chemicals and as an intermediate in agrochemical manufacturing. Its versatility makes it valuable for creating formulations that require specific chemical properties.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively modulate enzyme activity, providing insights into metabolic pathways. In vitro studies showed that varying concentrations of this compound altered enzyme kinetics, suggesting its potential as a biochemical tool for studying metabolic disorders.

Case Study 2: Pharmaceutical Development

In a recent study, this compound was synthesized as part of a series aimed at developing new analgesics. Preliminary results indicated that certain derivatives exhibited promising analgesic activity in animal models, highlighting its potential role in pain management therapies.

Mechanism of Action

The mechanism of action of N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine are compared below with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) on Aromatic Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 4-Isopropyl C₁₃H₂₁N 191.32 High lipophilicity; potential CNS activity
N-[2-(2-Methoxyphenyl)ethyl]-N-methylamine 2-Methoxy C₁₀H₁₅NO 165.23 Lower molar mass; irritant (safety note)
N-[2-(3-Bromophenyl)ethyl]-N-methylamine 3-Bromo C₁₀H₁₄BrN 244.13 Electrophilic bromine substituent; used in cross-coupling reactions
N-[2-(4-Methoxyphenyl)ethyl]-N-methylamine 4-Methoxy C₁₀H₁₅NO 165.23 Enhanced electron density; possible antioxidant activity
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethylamine 4-Methoxy + 4-Ethylbenzyl C₁₉H₂₅NO 283.41 Dual substituents; potential receptor binding

Key Observations

Substituent Position and Electronic Effects: The para-isopropyl group in the target compound enhances steric bulk and lipophilicity compared to ortho-methoxy (e.g., ) or meta-bromo () derivatives. This may influence membrane permeability in biological systems .

Molecular Weight and Solubility :

  • The target compound (191.32 g/mol) is heavier than methoxy-substituted analogs (165.23 g/mol) due to the isopropyl group. This likely reduces aqueous solubility but improves lipid bilayer penetration .

Biological and Synthetic Relevance: Brominated analogs () are valuable in Suzuki-Miyaura coupling reactions for pharmaceutical synthesis, whereas methoxy derivatives () are explored for neurotransmitter receptor interactions . The target compound’s isopropyl group may mimic natural terpenoid motifs, suggesting utility in bioactive molecule design .

Research Findings and Implications

  • Pharmacological Potential: Methoxy and bromo derivatives (e.g., –9) show promise in CNS drug development, while the target compound’s isopropyl group may enhance blood-brain barrier penetration .
  • Synthetic Utility : The ethylamine backbone is versatile for functionalization, as demonstrated in Gallopamil synthesis (), where similar amines act as intermediates for calcium channel blockers .
  • Structural-Activity Relationships (SAR) : Para-substituted alkyl groups (isopropyl) balance lipophilicity and steric effects, whereas electron-donating groups (methoxy) modulate electronic interactions with biological targets .

Biological Activity

N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine, with the molecular formula C12H19N and a molecular weight of 177.29 g/mol, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on existing research findings.

Synthetic Routes

The synthesis of this compound typically involves the alkylation of N-methylamine with 4-isopropylphenylethyl halide under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, which neutralize the generated hydrogen halide during the reaction.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form amine oxides.
  • Reduction : Employing lithium aluminum hydride to yield primary or secondary amines.
  • Substitution : Nucleophilic substitution reactions can occur where the amine group is replaced by other nucleophiles.

Reaction Summary Table

Reaction TypeReagentsProducts
OxidationKMnO₄Amine oxides
ReductionLiAlH₄Primary/Secondary amines
SubstitutionAlkyl halides + BaseVarious substituted amines

This compound interacts with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist , modulating the activity of these targets and influencing biochemical pathways. The precise mechanism often depends on the biological context in which it is studied.

Research Findings

  • Enzyme Interactions : Studies indicate that this compound can affect enzyme activity, which is crucial for metabolic processes. Its role as a ligand in receptor binding studies has also been explored, suggesting potential therapeutic applications.
  • Therapeutic Potential : Investigations into its pharmacological properties reveal promising results in treating various conditions, particularly neuropsychiatric disorders where modulation of neurotransmitter systems is beneficial .
  • Anticancer Activity : Recent research has highlighted its potential anticancer properties. For instance, it exhibited significant activity against cancer cell lines, indicating that it may serve as a lead compound for developing new anticancer agents .

Case Studies

  • A study on small-molecule inhibitors demonstrated that modifications to similar compounds influenced their IC50 values significantly, suggesting that structural variations can enhance biological activity. For example, compounds with specific aryl substitutions showed IC50 values as low as 0.5 μM in inhibiting targeted pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesNotable Activity
N-[2-(4-Methylphenyl)ethyl]-N-methylamineMethyl group on phenyl ringModerate agonistic activity
N-[2-(4-Ethylphenyl)ethyl]-N-methylamineEthyl group on phenyl ringLower receptor affinity
N-[2-(4-Propylphenyl)ethyl]-N-methylaminePropyl group on phenyl ringEnhanced interaction with enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.